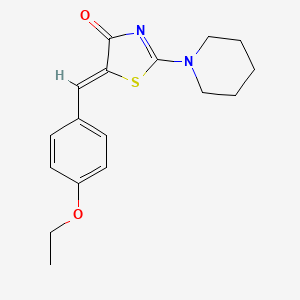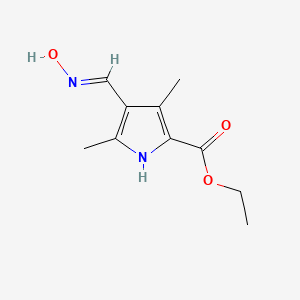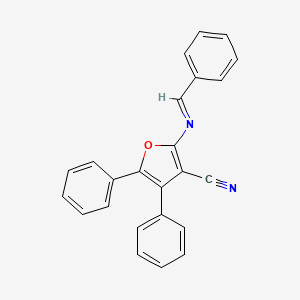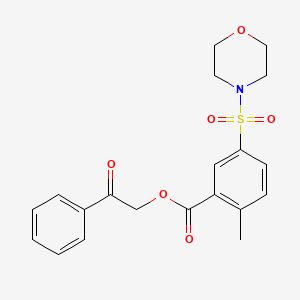![molecular formula C20H14N4O6 B11103489 2-[(2,4-dimethylphenyl)amino]-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11103489.png)
2-[(2,4-dimethylphenyl)amino]-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are aromatic heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves several steps, typically starting with the preparation of the isoquinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, and Pfitzinger reactions . These methods often involve the condensation of aniline derivatives with aldehydes or ketones under acidic conditions, followed by nitration and subsequent functional group modifications. Industrial production methods may utilize catalytic processes and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas can convert nitro groups to amino groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
Quinoline: Known for its antimalarial activity.
Isoquinoline: Used in the synthesis of various pharmaceuticals.
Fluorinated Isoquinolines: Studied for their unique biological activities and applications in materials science.
Compared to these compounds, 2-(2,4-DIMETHYLANILINO)-5,8-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H14N4O6 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H14N4O6/c1-10-3-4-17(11(2)5-10)21-22-19(25)15-8-13(23(27)28)6-12-7-14(24(29)30)9-16(18(12)15)20(22)26/h3-9,21H,1-2H3 |
InChI Key |
IOXJXEWXMILHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103421.png)
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11103423.png)
![5-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B11103433.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103438.png)
![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11103439.png)
![7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate](/img/structure/B11103449.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11103451.png)
![4-amino-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103461.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11103465.png)


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(pyridin-3-yl)-1,3-benzoxazol-5-amine](/img/structure/B11103486.png)
